5-Bromo-3-nitropyridine-2-carbaldehyde

Description

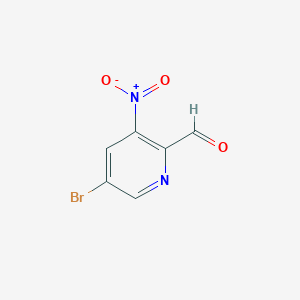

5-Bromo-3-nitropyridine-2-carbaldehyde (CAS: 1086838-46-1) is a halogenated and nitrated pyridine derivative with the molecular formula C₆H₃BrN₂O₃ and a molecular weight of 231.01 g/mol . Its structure comprises a pyridine ring substituted with:

- A bromo group at position 5,

- A nitro group at position 3,

- A carbaldehyde group at position 2.

Key physicochemical properties include:

- Density: 1.888 ± 0.06 g/cm³ (predicted)

- Boiling Point: 316.6 ± 42.0 °C (predicted)

- Storage: Requires refrigeration at 2–8°C due to sensitivity and irritant nature .

The compound’s electron-deficient aromatic ring, driven by the nitro group’s electron-withdrawing effect, enhances its reactivity in nucleophilic substitution and condensation reactions. It is commercially available (e.g., Synthonix catalog number 068779) and serves as a key intermediate in pharmaceutical and agrochemical synthesis .

Propriétés

IUPAC Name |

5-bromo-3-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDQWSRCVIZQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725559 | |

| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086838-46-1 | |

| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis Overview

The preparation of 5-bromo-3-nitropyridine-2-carbaldehyde generally involves:

- Starting from 2,5-dibromopyridine or related halogenated pyridine derivatives.

- Selective functionalization via Grignard reaction or nitration.

- Introduction of the aldehyde group typically via formylation using DMF (dimethylformamide).

- Nitration to introduce the nitro group at the 3-position.

- Purification by crystallization and extraction.

Preparation of 2-Bromo-5-aldehyde Pyridine Intermediate

A key intermediate in the synthesis is 2-bromo-5-formylpyridine, which can be prepared by a Grignard reaction followed by formylation. This step is crucial as it sets the stage for subsequent nitration.

Method Summary:

- Starting Material: 2,5-dibromopyridine (industrial grade).

- Solvent: Tetrahydrofuran (THF), xylene, toluene, or diethyl ether.

- Grignard Reagent: Isopropyl magnesium chloride, cyclohexyl magnesium chloride, or methyl magnesium chloride.

- Reaction Conditions:

- Temperature: 0–20 °C during Grignard reaction.

- Protective atmosphere (nitrogen).

- Molar ratio of 2,5-dibromopyridine to Grignard reagent: 1:1–2.

- Formylation: Addition of DMF (2 to 50 equivalents relative to 2,5-dibromopyridine).

- Workup: Acidification with acids such as hydrochloric acid or acetic acid (pH 1–4), extraction with organic solvents (ethyl acetate, toluene), crystallization in solvents like n-heptane or petroleum ether.

| Example | Solvent (mL) | 2,5-Dibromopyridine (g) | Grignard Reagent (g) | DMF (g) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 300 (THF) | 100 | 241 (isopropyl MgCl) | 76 | 80.24 | 99.2 | Reaction at 15 °C, 15 h activation |

| 2 | 600 (THF) | 100 | 351 (isopropyl MgCl) | 76 | 86.62 | 98.5 | Reaction at 10 °C, 10 h activation |

This method is noted for its mild conditions, high yield, and suitability for industrial scale production.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Grignard Reaction | 2,5-dibromopyridine + isopropyl MgCl | THF, xylene, toluene, diethyl ether | 0–20 °C | 80–87 | Acidification, extraction, crystallization |

| Formylation | Addition of DMF (2–50 eq) | Same as above | Room temp to mild heat | Included in Grignard step | Crystallization from n-heptane, petroleum ether |

| Nitration | Nitric acid + sulfuric acid on amino pyridine | Aqueous medium, dichloromethane, ethyl acetate | 0–80 °C (multi-step) | >95 (purity) | Extraction, recrystallization |

| Substitution (for related compounds) | Copper(I) cyanide substitution at 150 °C | None specified (heat) | 150 °C | ~59 | Silica gel chromatography |

Research Findings and Industrial Relevance

- The Grignard-based preparation of 2-bromo-5-aldehyde pyridine is industrially scalable, cost-effective, and yields high-purity products suitable for further functionalization.

- Nitration methods are well-established for introducing nitro groups into pyridine rings, with strict temperature control to avoid side reactions.

- Purification by crystallization and solvent extraction is critical for obtaining high-purity intermediates and final products.

- The combination of these methods provides a robust route to this compound and related derivatives for pharmaceutical applications.

Analyse Des Réactions Chimiques

5-Bromo-3-nitropyridine-2-carbaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include brominating agents, reducing agents like hydrogen gas, and oxidizing agents such as potassium permanganate . The major products formed from these reactions include substituted pyridines, amino derivatives, and carboxylic acids .

Applications De Recherche Scientifique

Chemistry

5-Bromo-3-nitropyridine-2-carbaldehyde serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions such as:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles.

- Reduction Reactions : The nitro group can be converted to an amino group.

- Oxidation Reactions : The aldehyde can be oxidized to a carboxylic acid.

These reactions make it an essential intermediate for synthesizing pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It has been shown to interact with cytochrome P450 enzymes, influencing metabolic pathways. Additionally, it may affect cellular processes such as:

- Cell Signaling : Modulating pathways like MAPK/ERK that are critical for cell growth and differentiation.

- Gene Expression : Altering the expression of genes involved in metabolism and cellular function.

Medicine

This compound is investigated for its potential as a therapeutic agent:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics.

- Anticancer Properties : In vitro studies indicate that it induces apoptosis in cancer cells, with IC50 values ranging from 10 to 25 µM across different cell lines (e.g., MCF-7, A549). The mechanism involves enzyme inhibition and reactive oxygen species (ROS) generation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| HL-60 | 10 | Caspase activation |

Industry

In industrial applications, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to serve as an effective intermediate in synthesizing colorants.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-nitropyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The bromine and nitro groups on the pyridine ring make it a versatile intermediate in organic synthesis, allowing it to participate in a variety of chemical reactions . The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyridine derivatives with halogen, nitro, and aldehyde substituents exhibit distinct reactivity and applications. Below is a detailed comparison of 5-bromo-3-nitropyridine-2-carbaldehyde with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Synthetic Utility : The carbaldehyde group in this compound facilitates one-step derivatization into hydrazones and oximes, critical in metal-organic framework (MOF) synthesis .

- Comparative Stability : Unlike 5-bromo-2-nitropyridine, the target compound’s nitro group at position 3 reduces susceptibility to hydrolysis, enhancing shelf stability under refrigerated conditions .

- Regulatory Considerations : Brominated pyridines often require stringent handling due to irritancy, whereas chlorinated derivatives (e.g., 5-chloro-2-hydroxy-3-nitropyridine) are less hazardous but still require controlled storage .

Activité Biologique

5-Bromo-3-nitropyridine-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (C₆H₃BrN₂O₃) is characterized by a pyridine ring substituted with a bromine atom and a nitro group, along with an aldehyde functional group. This unique structure contributes to its reactivity and interaction with various biological targets.

Interaction with Enzymes

The compound exhibits significant interactions with cytochrome P450 enzymes, which are essential for drug metabolism. Studies indicate that this compound can either inhibit or activate these enzymes, leading to altered metabolic pathways.

Influence on Cellular Signaling

Research has shown that this compound can affect key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. By modulating these pathways, it may influence cellular responses to various stimuli.

Binding Affinity

This compound has been documented to bind to specific biomolecules, affecting their activity. The binding affinity varies depending on the target molecule and the cellular context, which can lead to significant changes in cellular function.

Stability and Degradation

The stability of this compound is influenced by environmental factors such as temperature and pH. Long-term exposure studies have indicated that prolonged stability issues can lead to diminished biological activity over time.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated promising antibacterial effects, particularly against Gram-positive bacteria, suggesting potential applications in treating infections .

Anticancer Potential

In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis, indicating its potential as an anticancer agent .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates activity of cytochrome P450 enzymes |

| Cell Signaling | Influences MAPK/ERK pathway for cell growth and differentiation |

| Antimicrobial | Exhibits antibacterial properties against Gram-positive strains |

| Anticancer | Induces apoptosis in cancer cells through caspase activation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-nitropyridine-2-carbaldehyde, and how can competing reaction pathways be minimized?

- Methodological Answer : Synthesis often involves sequential functionalization of pyridine derivatives. A plausible route includes:

Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination at the 5-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) with a radical initiator.

Formylation : Utilize Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the 2-position.

Competing pathways (e.g., di-substitution) are mitigated by stepwise protection/deprotection or optimizing stoichiometry. Monitor intermediates via TLC and NMR .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: 231.93 for C₆H₃BrN₂O₃).

- X-ray Crystallography : Resolve ambiguous regiochemistry if NMR is inconclusive.

Cross-reference with reported data for analogous compounds (e.g., 2-Bromo-5-nitropyridine, mp 139–141°C ).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DCM/hexane) to exploit solubility differences.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–40% EtOAc). Monitor fractions by UV absorbance (λ ~270 nm for nitro groups).

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps, identifying electron-deficient sites (e.g., para to nitro groups).

- Transition State Analysis : Compare activation energies for bromination at 5- vs. 4-positions. Validate with kinetic studies (e.g., competitive reactions monitored by HPLC) .

Q. How should researchers resolve contradictory melting point data for 5-Bromo-3-nitropyridine derivatives reported in literature?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and phase transitions.

- Comparative Analysis : Replicate synthesis/purification protocols from conflicting sources (e.g., 2-Bromo-5-nitropyridine: mp 137–141°C vs. 139–141°C ).

- Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., residual solvents or isomers) affecting thermal properties.

Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40–60°C and pH 1–13. Monitor degradation via:

- HPLC : Quantify parent compound and byproducts.

- UV-Vis Spectroscopy : Track absorbance shifts indicative of structural changes.

- Mechanistic Studies : Use LC-MS to identify degradation pathways (e.g., hydrolysis of aldehyde to carboxylic acid).

Q. How can this compound serve as a precursor in synthesizing bioactive heterocycles?

- Methodological Answer :

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 5-Bromo-2-fluorophenylboronic acid ) to construct biaryl systems.

- Condensation Reactions : React aldehyde with hydrazines or amines to form Schiff bases, followed by cyclization to imidazoles or pyrazoles.

- Reductive Amination : Generate secondary amines for drug-like scaffolds.

Data Contradiction & Validation

Q. How to address discrepancies in reported reaction yields for nitro-group functionalization in bromopyridines?

- Methodological Answer :

- Systematic Replication : Vary catalysts (e.g., FeBr₃ vs. AlCl₃), solvents, and temperatures.

- In Situ Monitoring : Use ReactIR to track nitro-group intermediates and optimize reaction time.

- Statistical Design : Apply DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.